Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-
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Overview
Description
Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazolo[4,5-b]pyridine derivatives.
Industrial Production Methods
Industrial production methods for thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazolo[4,5-b]pyridine derivatives .
Scientific Research Applications
Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes like poly(ADP-ribose) polymerase-1, which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A core structural motif present in many natural products and pharmaceuticals.
Pyridine: A basic heterocyclic compound widely used in organic synthesis and pharmaceuticals.
Thiazolo[5,4-b]pyridine: Another fused heterocyclic compound with similar pharmacological properties.
Uniqueness
Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
N-prop-2-enyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-2-5-11-9-12-8-7(13-9)4-3-6-10-8/h2-4,6H,1,5H2,(H,10,11,12) |
InChI Key |
HGTKNXLRKWGELZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC2=C(S1)C=CC=N2 |
Origin of Product |
United States |
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